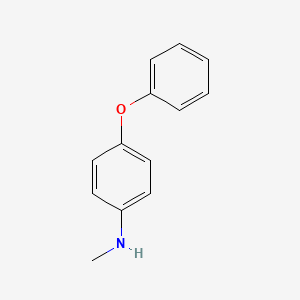

N-methyl-4-phenoxyaniline

CAS No.: 72920-03-7

Cat. No.: VC4690281

Molecular Formula: C13H13NO

Molecular Weight: 199.253

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72920-03-7 |

|---|---|

| Molecular Formula | C13H13NO |

| Molecular Weight | 199.253 |

| IUPAC Name | N-methyl-4-phenoxyaniline |

| Standard InChI | InChI=1S/C13H13NO/c1-14-11-7-9-13(10-8-11)15-12-5-3-2-4-6-12/h2-10,14H,1H3 |

| Standard InChI Key | QQSPSNFFTXUJOU-UHFFFAOYSA-N |

| SMILES | CNC1=CC=C(C=C1)OC2=CC=CC=C2 |

Introduction

Chemical Structure and Nomenclature

N-Methyl-4-phenoxyaniline features a benzene ring substituted with a methoxy group () at the para position relative to an N-methylamino group (). The IUPAC name is N-methyl-4-phenoxyaniline, while alternative designations include 4-(phenoxy)-N-methylbenzenamine and 72920-03-7 (CAS registry number) .

Structural Insights:

-

Aromatic System: The planar benzene rings facilitate π-π stacking interactions, influencing crystallization behavior .

-

Substituent Effects: The electron-donating phenoxy group increases electron density at the para position, enhancing reactivity in electrophilic substitutions .

-

Tautomerism: The secondary amine can exhibit tautomeric shifts under acidic conditions, though this is less pronounced than in primary anilines .

Synthesis and Manufacturing

Industrial Synthesis

A patented two-step "one-pot" method optimizes yield and purity :

Step 1: Nitration of 2,6-Diisopropylaniline

Reagents: Toluene/o-xylene solvent, catalytic sulfuric acid, stoichiometric nitric acid (1:1.1–1.3 ratio). The reaction generates 2,6-diisopropyl-4-nitroaniline intermediate .

Step 2: Condensation with Phenol

Conditions: Reflux (110–112°C), 7–10 hours. Tetrabutylammonium bromide catalyzes nucleophilic aromatic substitution, achieving yields >98% .

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Nitration Temperature | 110°C | Maximizes mono-nitration |

| Phenol Equivalents | 1.5:1 | Prevents di-substitution |

| Catalyst Loading | 0.5–1.1 wt% | Enhances reaction rate |

Laboratory-Scale Methods

Alternative routes include:

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromophenol with N-methylaniline .

-

Reductive Alkylation: Methylation of 4-phenoxyaniline using formaldehyde and hydrogen gas .

Physicochemical Properties

Table 2: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 55–57°C | |

| Boiling Point | 140°C (2.25 mmHg) | |

| Density | 1.0936 g/cm³ | |

| Refractive Index | 1.5300 | |

| Water Solubility | <1 g/L (20°C) | |

| log P | 2.36 | |

| pKa | 4.75 ± 0.10 |

Stability: The compound remains stable under ambient conditions but degrades in the presence of strong oxidizers, releasing nitrogen oxides and carbon monoxide .

Biological Activity and Applications

Anticancer Agents

N-Methyl-4-phenoxyaniline derivatives demonstrate cytotoxicity against lung (A549, H460) and colon (HT29) cancer cell lines. Compound 8e (IC = 1.7–3.6 μM) outperforms sorafenib by inhibiting tubulin polymerization .

Mechanism: The phenoxy group enhances membrane permeability, while the N-methyl moiety reduces metabolic deamination .

Neuroimaging Probes

Radiolabeled analogs serve as translocator protein (TSPO) ligands for positron emission tomography (PET). N-Methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamide (22a) exhibits high affinity ( nM) and moderate lipophilicity () .

Chitinase Inhibition

As a chitinase inhibitor, N-methyl-4-phenoxyaniline disrupts insect molting by blocking chitin hydrolysis (IC = 12 μM in Tribolium castaneum) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume